DL-AP4 Sodium salt is derived from the amino acid structure of phosphonobutyric acid, which is a synthetic analog of glutamate. It is classified under the category of glutamate receptor antagonists, specifically targeting metabotropic glutamate receptors. The compound is available in various forms, including its sodium salt variant, which enhances its solubility in aqueous solutions, making it suitable for biological applications.
The synthesis of DL-AP4 Sodium salt involves several steps that typically include the introduction of an amino group and the phosphorylation of butyric acid derivatives. A common synthetic route includes:
This multi-step process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high purity and yield of the final product .
The molecular structure of DL-AP4 Sodium salt features a butyric acid backbone with an amino group and a phosphonic acid moiety. The structural formula can be represented as follows:
The three-dimensional conformation allows for effective binding to metabotropic glutamate receptors, which is essential for its antagonistic activity .
DL-AP4 Sodium salt primarily participates in reactions involving neurotransmitter signaling pathways. As a glutamate receptor antagonist, it inhibits glutamate-induced responses by blocking receptor activation. Key reactions include:
These interactions are fundamental in research exploring neuropharmacology and potential therapeutic applications for conditions such as epilepsy and neurodegenerative diseases .
The mechanism of action of DL-AP4 Sodium salt involves its role as an antagonist at metabotropic glutamate receptors (specifically mGluR4, mGluR6, and mGluR8). Upon administration:
Research indicates that this mechanism can be beneficial in conditions characterized by excessive glutamatergic activity .
These properties make DL-AP4 Sodium salt suitable for various laboratory applications where solubility and stability are critical .
DL-AP4 Sodium salt has several scientific applications:
DL-AP4 Sodium salt (DL-2-Amino-4-phosphonobutyric acid sodium salt) functions as a broad-spectrum competitive antagonist of ionotropic glutamate receptors (iGluRs). This activity is characterized by its direct competition with endogenous glutamate for binding sites on iGluRs, thereby preventing receptor activation and subsequent excitatory signaling. The compound exhibits an apparent dissociation constant (Kd) of 66 μM against glutamate binding sites, demonstrating significant affinity for these receptors [2] [3].
Electrophysiological studies reveal that DL-AP4 (500 μM) effectively reduces tonic inward currents by closing ion channels at holding potentials of -33 mV in isolated rod bipolar cells [2] [3]. This inhibition mechanism is particularly relevant in the visual system, where DL-AP4 (50 μM) completely blocks light responses to flashes across a wide range of photon intensities (3-9900 photons·μm-2) [2] [3]. The sodium salt formulation enhances water solubility (>100 mM), facilitating its application in in vitro electrophysiological studies compared to the free acid form [4] [8].
Table 1: Pharmacological Profile of DL-AP4 at Ionotropic Glutamate Receptors
Biological System | Concentration | Effect | Key Measurement |
---|---|---|---|
Glutamate Binding Sites | Variable | Competitive Inhibition | Kd = 66 μM |
Isolated Rod Bipolar Cells | 500 μM | Reduces Tonic Inward Current | Channel Closure at -33 mV |
Light Response Blockade | 50 μM | Complete Response Inhibition | 10 ms 405-nm Flashes (3-9900 photons·μm-2) |
Locust Muscle Membrane | 0.1 M | Antagonizes Glutamate Excitation | Iontophoretic Application |
Beyond its ionotropic receptor actions, DL-AP4 Sodium salt demonstrates significant activity at Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, mGluR8). As a potent agonist at these receptors, DL-AP4 activates Gi/Go-coupled signaling pathways that inhibit adenylyl cyclase activity, reducing intracellular cAMP production [5] [6]. This mechanism is particularly prominent in presynaptic terminals, where Group III mGluR activation suppresses voltage-gated calcium channels (specifically P/Q-type), thereby reducing glutamate release probability [5].
Unlike Group I mGluRs, Group III receptors exhibit unique regulatory mechanisms. mGluR4 (a primary target of DL-AP4) demonstrates agonist-independent internalization that requires protein kinase C (PKC) activation. Direct PKC activation via phorbol esters induces mGluR4 internalization and desensitization, while DL-AP4 alone does not trigger these processes [6]. However, when mGluR4 coupling is redirected to phospholipase C pathways via chimeric Gαqo5 proteins, DL-AP4 induces both internalization and desensitization, highlighting the crucial role of downstream signaling machinery in receptor trafficking [6].
Table 2: DL-AP4 Activity at Group III Metabotropic Glutamate Receptors
Receptor Subtype | Signaling Pathway | Cellular Effect | Regulatory Mechanism |
---|---|---|---|
mGluR4 | ↓ Adenylyl Cyclase | ↓ Glutamate Release | PKC-dependent Internalization |
mGluR6 | ↓ Adenylyl Cyclase | Retinal Signal Processing | Not Internalized by Agonist |
mGluR7 | ↓ Adenylyl Cyclase | ↓ Neurotransmitter Release | Presynaptic Localization |
mGluR8 | ↓ Adenylyl Cyclase | ↓ Glutamate Release | Limited CNS Distribution |
The compound's broad activity across Group III mGluRs underlies its neuroprotective potential in excitotoxicity models. Activation of these receptors counteracts excessive glutamate release while modulating synaptic plasticity in key brain regions including the hippocampus, cortex, and striatum [5]. These regions demonstrate high expression of Group III mGluRs, particularly at presynaptic sites where DL-AP4 modulates synaptic efficacy [5] [6].
The racemic DL-AP4 compound contains both D- and L-isomers that exhibit markedly different pharmacological profiles across glutamate receptor subtypes. Resolution of the isomers reveals that the L-isomer possesses substantially higher affinity for Group III mGluRs compared to the D-isomer, with the L-form showing 5-fold greater potency at mGluR4 receptors [1] [6] [7]. This stereoselectivity extends to other phosphonobutanoate analogs, where the L-configuration of AP6 demonstrates 14-fold greater potency than its D-counterpart at quisqualate-sensitized sites in hippocampal CA1 pyramidal neurons [7].
The molecular basis for this differential activity resides in the distinct binding conformations enabled by the chiral center. The L-isomer adopts a spatial orientation that optimally interacts with the endogenous glutamate binding pocket in Group III mGluRs, while the D-isomer shows preferential but weaker activity at certain ionotropic receptor subtypes [1] [7]. This stereoselectivity has practical implications, as studies utilizing L-AP4 (available separately from commercial suppliers) provide more specific mGluR modulation without confounding activity at iGluRs [1] [10].
Table 3: Stereoselectivity of AP4 Isomers at Glutamate Receptors
Receptor Type | L-Isomer Activity | D-Isomer Activity | Potency Ratio (L:D) |
---|---|---|---|
Group III mGluRs | High Affinity Agonism | Weak/Partial Agonism | 5:1 (mGluR4) |
Quisqualate-Sensitized Sites | Potent Agonist (IC50=40 μM) | Weak Activity | 14:1 (AP6 Analogue) |
NMDA Receptors | Moderate Cross-Reactivity | Minimal Activity | Not Applicable |
AMPA/Kainate | Minimal Interaction | Minimal Interaction | Not Significant |
Transport mechanisms further contribute to observed differences in isomer activity. Studies demonstrate that L-AP4 uptake into rat cortical synaptosomes occurs through a specific transporter system, with phenylglycine analogues capable of inhibiting this uptake and indirectly modulating L-AP4 availability at synaptic sites [10]. This active transport may concentrate the L-isomer at synaptic clefts, enhancing its apparent potency at presynaptic Group III mGluRs compared to the D-isomer, which lacks efficient transport mechanisms [7] [10].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3